molecular formula C27H36Cl2O2S B371336 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one CAS No. 331461-28-0

1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one

Cat. No.: B371336
CAS No.: 331461-28-0
M. Wt: 495.5g/mol
InChI Key: GNCWKXJHRXTPDL-UHFFFAOYSA-N
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Description

1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a methoxyphenyl group, and a dodecylsulfanyl group, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base to form 1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone . This intermediate is then reacted with dodecylthiol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems to streamline the production and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and methoxyphenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecylsulfanyl group enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability.

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36Cl2O2S/c1-2-3-4-5-6-7-8-9-10-11-18-32-21-27(30)23-13-15-24(16-14-23)31-20-22-12-17-25(28)26(29)19-22/h12-17,19H,2-11,18,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCWKXJHRXTPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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